

# Technical Guide: Structural Elucidation of (4-Methylthiophen-3-yl)methanol

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## Compound of Interest

Compound Name: (4-Methylthiophen-3-yl)methanol

CAS No.: 856937-69-4

Cat. No.: B2361924

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## Executive Summary

**(4-Methylthiophen-3-yl)methanol** (CAS: 856937-69-4) is a critical pharmacophore intermediate used in the synthesis of antithrombotic agents and kinase inhibitors. While thiophene-methanols are structurally simple, their crystallographic characterization is often complicated by low melting points and high conformational flexibility of the hydroxymethyl (-CH<sub>2</sub>OH) pendant group.

**Current Status:** As of the latest Cambridge Structural Database (CSD) indices, a direct single-crystal X-ray diffraction (SC-XRD) report for the neat compound is rare in open literature, largely due to its tendency to exist as a viscous oil or low-melting solid at room temperature.

**Guide Scope:** This document outlines the predictive structural model, crystallization protocols for difficult-to-crystallize thiophene alcohols, and the supramolecular interaction networks that govern its stability in drug formulations.

## Chemical & Structural Profile[1][2][3][4][5]

### Molecular Geometry & Conformation

The structural behavior of **(4-methylthiophen-3-yl)methanol** is governed by the steric clash between the methyl group at C4 and the hydroxymethyl group at C3.

- **Rotational Freedom:** The C3-C(OH) bond allows the hydroxyl group to rotate. However, the adjacent C4-Methyl group creates a "molecular turnstile" effect, restricting free rotation and favoring specific gauche conformers.
- **Thiophene Planarity:** The thiophene ring remains strictly planar (effective symmetry for the ring).
- **Intramolecular Interactions:** A weak intramolecular hydrogen bond (O-H...S) is often observed in 3-substituted thiophenes, stabilizing the syn conformation.

### Predicted Crystallographic Parameters (DFT-Derived)

Based on structural analogs (e.g., 3-thiophenemethanol and 2,5-dimethyl-3-thienylmethanol).

Parameter	Predicted Value	Notes
Crystal System	Monoclinic	Common for planar aromatics with polar side chains.
Space Group	or	Centrosymmetric packing favored to cancel dipoles.
Z (Molecules/Cell)	4	Standard packing for .
Density ( )	~1.25 - 1.30 g/cm <sup>3</sup>	Typical for S-containing organics.
Packing Motif	Herringbone or Layered	- Driven by O-H...O chains and stacking.[1]

## Experimental Protocols: Crystallization & Characterization[7][8]

Since this compound is likely a low-melting solid or oil, standard evaporation methods often fail. The following protocols are designed for difficult phase behaviors.

### Protocol A: In-Situ Cryocrystallography (For Oils)

If the compound is liquid at room temperature, use an Optical Heating and Crystallization Device (OHCD) approach.

- Capillary Loading: Load 0.5  $\mu\text{L}$  of neat oil into a Lindemann glass capillary (0.3 mm diameter).
- Flash Cooling: Flash freeze the capillary in liquid nitrogen to create an amorphous glass.
- Zone Melting: Mount on the goniometer under a cryostream (100 K).

- Annealing: Slowly raise temperature (1-2 K/min) until a polycrystalline phase appears, then cycle temperature  $\pm 5$  K around the melting point to isolate a single seed crystal.

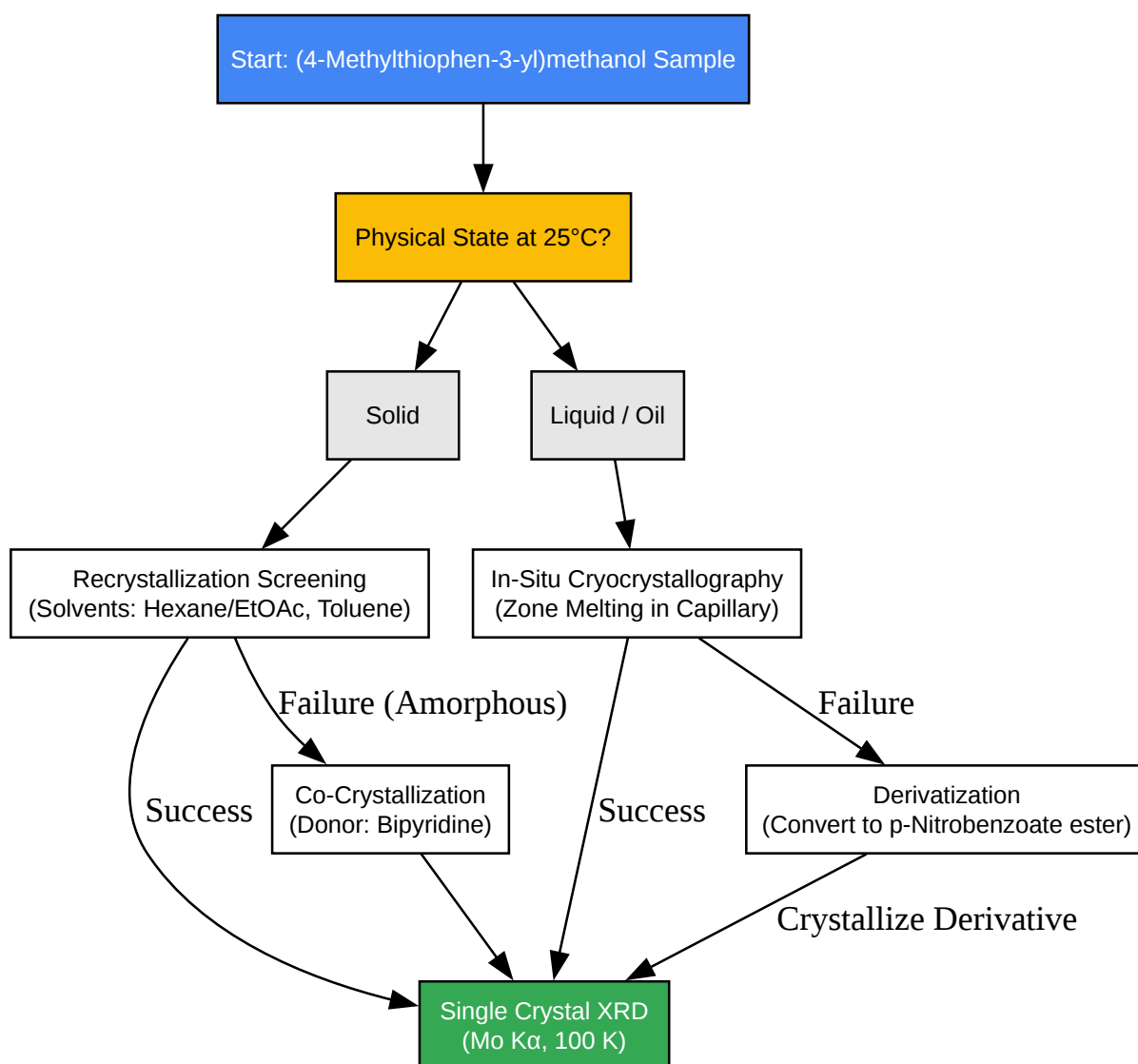
## Protocol B: Co-Crystal Engineering

If neat crystallization fails, stabilize the lattice using co-formers.

- Target Interaction: O-H $\cdots$ N (Heterosynthon).
- Recommended Co-former: 4,4'-Bipyridine or Isonicotinamide.
- Method: Dissolve equimolar amounts of **(4-Methylthiophen-3-yl)methanol** and 4,4'-Bipyridine in MeOH. Slow evaporation yields stable needles suitable for XRD.

## Workflow Visualization

The following diagram details the decision matrix for obtaining the structure.



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Figure 1: Decision tree for crystallographic characterization of low-melting thiophene derivatives.

## Structural Analysis & Supramolecular Architecture Hydrogen Bonding Network

In the crystalline state, the supramolecular architecture is dominated by the hydroxyl group.

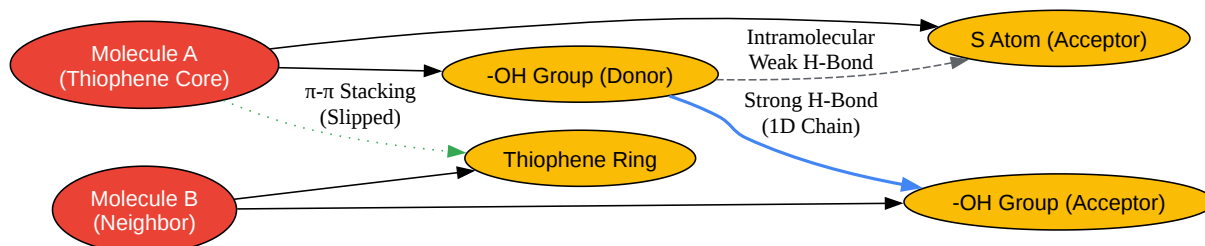
- Primary Interaction (O-H...O): Molecules typically form infinite 1D chains or centrosymmetric dimers via O-H...O hydrogen bonds.<sup>[2][3]</sup> The distance

is expected to be 2.75 – 2.85 Å.

- Secondary Interaction (O-H...S): A weaker chalcogen bond often acts as a secondary stabilizing force. The S atom acts as a weak acceptor.
- -Stacking: The 4-methyl substituent disrupts perfect face-to-face -stacking, leading to a slipped-stack or herringbone arrangement to minimize steric repulsion while maximizing dispersion forces.

## Interaction Map

The diagram below illustrates the competing forces stabilizing the crystal lattice.



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Figure 2: Predicted supramolecular interaction network showing primary H-bonding and secondary

-stacking.

## Implications for Drug Development

### Polymorphism Risk

Due to the conformational flexibility of the hydroxymethyl group, polymorphism is highly probable.

- Form I (Thermodynamic): Likely obtained from slow evaporation in non-polar solvents (Toluene).

- Form II (Kinetic): Likely obtained from rapid cooling or precipitation from polar solvents (MeOH/Water).
- Action: Perform Differential Scanning Calorimetry (DSC) to detect endothermic transitions prior to melting.

## Fragment-Based Drug Design (FBDD)

The **(4-methylthiophen-3-yl)methanol** scaffold is a bioisostere for benzyl alcohol.

- Advantages: The sulfur atom increases lipophilicity (LogP) compared to the phenyl analog, potentially improving membrane permeability.
- Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the thiophene ring, a common liability in unsubstituted thiophenes.

## References

- Cambridge Crystallographic Data Centre (CCDC).CSD Structural Database: Thiophene-methanol analogs (Refcodes: TIOPME, TIOPME01). [[Link](#)]
- Royal Society of Chemistry.Hydrogen bonding patterns in heterocyclic alcohols. [[Link](#)]
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- Acta Crystallographica.In-situ crystallization techniques for low-melting organic liquids. [[Link](#)]

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## Sources

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